molecular formula C5H2N2O3 B3215852 2-Cyanooxazole-4-carboxylic acid CAS No. 1167056-75-8

2-Cyanooxazole-4-carboxylic acid

Cat. No. B3215852
CAS RN: 1167056-75-8
M. Wt: 138.08 g/mol
InChI Key: RQPSVFCMIPHUJR-UHFFFAOYSA-N
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Description

2-Cyanooxazole-4-carboxylic acid is a chemical compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized .


Synthesis Analysis

The synthesis of oxazolines, which are precursors to oxazoles like this compound, has seen significant advancements . Oxazolines can be synthesized from various substrates including amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . In particular, the reaction of amino alcohols with nitriles and carboxylic acids has been highlighted .


Molecular Structure Analysis

The molecular formula of this compound is C5H2N2O3 . The structure of a carboxylic acid, a key component of this compound, is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group . The geometry and electronic structure of a simple carboxylic acid can be described, and the hydrogen bonding that occurs between carboxylic acid molecules can account for the relatively high boiling points of these compounds .


Chemical Reactions Analysis

Carboxylic acids, like the one present in this compound, can undergo various reactions. One such reaction is nucleophilic acyl substitution, where the carboxylic acid is first converted into an acyl chlorosulfite intermediate, thereby replacing the –OH of the acid with a much better leaving group . The chlorosulfite then reacts with a nucleophilic chloride ion .


Physical And Chemical Properties Analysis

Carboxylic acids, like this compound, have certain physical properties. They can donate a hydrogen to produce a carboxylate ion . The factors which affect the acidity of carboxylic acids include the presence of a carbonyl and a hydroxyl group attached to the same carbon .

Safety and Hazards

While specific safety data for 2-Cyanooxazole-4-carboxylic acid was not found, general safety data for carboxylic acids suggest that they may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . This process, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . Future research may focus on improving these catalytic processes and exploring new applications for carboxylic acid derivatives .

properties

IUPAC Name

2-cyano-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O3/c6-1-4-7-3(2-10-4)5(8)9/h2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPSVFCMIPHUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302267
Record name 2-Cyano-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1167056-75-8
Record name 2-Cyano-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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